molecular formula C20H32O2 B12438695 1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,2beta,4abeta,4balpha,7alpha,10aalpha)]-; Podocarp-8(14)-ene-3beta,15-diol, 13beta-methyl-13-vinyl-; (1R,2S,4aR,4bS,7R,10aR)-7-Ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-1-phenanthrenemethanol

1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,2beta,4abeta,4balpha,7alpha,10aalpha)]-; Podocarp-8(14)-ene-3beta,15-diol, 13beta-methyl-13-vinyl-; (1R,2S,4aR,4bS,7R,10aR)-7-Ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-1-phenanthrenemethanol

Cat. No.: B12438695
M. Wt: 304.5 g/mol
InChI Key: OJSKJQFODPKTBT-YVXUSEISSA-N
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Description

1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,2beta,4abeta,4balpha,7alpha,10aalpha)]-; Podocarp-8(14)-ene-3beta,15-diol, 13beta-methyl-13-vinyl-; (1R,2S,4aR,4bS,7R,10aR)-7-Ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-1-phenanthrenemethanol is a complex organic compound with a unique structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by multiple hydrocarbon rings and various functional groups, including hydroxyl and ethenyl groups

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the phenanthrene core and the introduction of functional groups. The synthetic routes typically involve:

    Cyclization reactions: to form the phenanthrene core.

    Functional group modifications: such as hydroxylation and ethenylation.

    Purification steps: to isolate the desired compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and ethenyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

    Phenanthrene derivatives: Compounds with similar polycyclic aromatic structures but different functional groups.

    Podocarpanes: Compounds with similar hydrocarbon ring structures but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(1R,4aR,7R)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol

InChI

InChI=1S/C20H32O2/c1-5-18(2)10-8-15-14(12-18)6-7-16-19(15,3)11-9-17(22)20(16,4)13-21/h5,12,15-17,21-22H,1,6-11,13H2,2-4H3/t15?,16?,17?,18-,19+,20-/m0/s1

InChI Key

OJSKJQFODPKTBT-YVXUSEISSA-N

Isomeric SMILES

C[C@@]1(CCC2C(=C1)CCC3[C@@]2(CCC([C@@]3(C)CO)O)C)C=C

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CCC(C3(C)CO)O)C)C=C

Origin of Product

United States

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